Home > Products > Screening Compounds P139699 > MAL-di-EG-Val-Cit-PAB-MMAE
MAL-di-EG-Val-Cit-PAB-MMAE -

MAL-di-EG-Val-Cit-PAB-MMAE

Catalog Number: EVT-1493305
CAS Number:
Molecular Formula: C72H112N12O18
Molecular Weight: 1433.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAL-di-EG-Val-Cit-PAB-MMAE consists the ADCs linker (MAL-di-EG-Val-Cit-PAB) and potent tubulin inhibitor (MMAE), MAL-di-EG-Val-Cit-PAB-MMAE is an antibody drug conjugate.
Source and Classification

This compound is classified as an ADC, which combines the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker used in this compound, Val-Cit-p-aminobenzylcarbamate, plays a crucial role in ensuring selective delivery of the drug to cancer cells while minimizing systemic toxicity . The MAL component refers to maleimide, which is essential for covalent attachment to thiol groups on antibodies, facilitating the formation of stable conjugates.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E typically involves several key steps:

  1. Linker Synthesis: The linker (MAL-di-EG-Val-Cit-PAB) is synthesized through a series of chemical reactions that involve coupling maleimide with diethylene glycol and subsequently attaching the Val-Cit p-aminobenzylcarbamate moiety.
  2. Conjugation: Monomethyl auristatin E is then conjugated to the linker. This process often utilizes techniques such as click chemistry or other bioconjugation methods that ensure high specificity and yield.
  3. Purification: Following synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

The entire process must be carefully controlled to avoid degradation of the sensitive components involved.

Molecular Structure Analysis

Structure and Data

The molecular structure of MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E can be described as follows:

  • Maleimide Group: Facilitates conjugation to antibodies.
  • Diethylene Glycol: Provides hydrophilicity and flexibility.
  • Valine-Citrulline Linker: Ensures stability in circulation and selective cleavage by cathepsin B within tumor cells.
  • Monomethyl Auristatin E: Acts as the cytotoxic payload.

The structural integrity is critical for maintaining function and efficacy in therapeutic applications.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E occurs during its conjugation with antibodies. This reaction typically involves:

  1. Thiol-Maleimide Reaction: This reaction forms a stable thioether bond between the maleimide group and thiol groups present on cysteine residues in the antibody.
  2. Cleavage Mechanism: Once internalized by target tumor cells, cathepsin B cleaves the Val-Cit linker, releasing monomethyl auristatin E and allowing it to exert its cytotoxic effects by disrupting microtubule dynamics .

These reactions are critical for ensuring that the drug is released only within cancerous tissues.

Mechanism of Action

Process and Data

The mechanism of action for MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E involves several steps:

  1. Targeting: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the antibody-drug conjugate is internalized via endocytosis.
  3. Linker Cleavage: Inside the cell, cathepsin B cleaves the Val-Cit linker, releasing monomethyl auristatin E.
  4. Cytotoxic Action: Released monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against tumors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1433.73 g/mol.
  • Purity: Greater than 95%, indicating high quality suitable for research applications.
  • Solubility: Generally soluble in organic solvents; hydrophilicity from diethylene glycol enhances solubility in aqueous environments.

These properties are essential for its function as a therapeutic agent in clinical settings.

Applications

Scientific Uses

MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E has several applications in scientific research and therapeutic development:

  1. Cancer Therapy: Used in developing targeted therapies for various cancers by delivering cytotoxic agents directly to tumor cells.
  2. Bioconjugation Studies: Serves as a model compound for studying bioconjugation techniques and linker stability.
  3. Drug Development Research: Aids in understanding mechanisms of action for ADCs and optimizing drug delivery systems .

This compound represents a significant advancement in targeted cancer therapeutics, offering hope for improved treatment outcomes with reduced side effects.

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of MAL-di-EG-Val-Cit-PAB-MMAE

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents selectively to tumor cells while sparing healthy tissues. These molecular complexes comprise three critical elements: a tumor-targeting monoclonal antibody, a biologically stable chemical linker, and a highly cytotoxic payload. MAL-di-EG-Val-Cit-PAB-MMAE exemplifies contemporary ADC linker-payload technology, integrating the tubulin inhibitor monomethyl auristatin E (MMAE) with a protease-cleavable linker system optimized for tumor-specific drug release. Its design addresses historical challenges in ADC development, including premature payload release and suboptimal tumor penetration, thereby enhancing the therapeutic window of oncology treatments [2] [6] [9].

Evolution of ADC Technology: From First-Generation to High-DAR Platforms

The development of ADC technology has progressed through iterative generations, each overcoming limitations of its predecessors:

  • First-Generation ADCs (2000–2011): Characterized by chemically labile linkers (e.g., hydrazones in gemtuzumab ozogamicin) and heterogeneous drug-to-antibody ratios (DAR 2–4). Instability in circulation led to systemic toxicity, exemplified by Mylotarg’s temporary withdrawal [2] [6].
  • Second-Generation Advancements: Introduced enzymatically cleavable linkers (e.g., Val-Cit-PAB) and more potent payloads (e.g., auristatins, maytansinoids). Brentuximab vedotin (Adcetris®), utilizing a Val-Cit-PAB-MMAE system, demonstrated markedly improved stability and efficacy in Hodgkin’s lymphoma [6] [9].
  • High-DAR Platforms (Third-Generation): Leverage hydrophilic spacer technologies like di-ethylene glycol (di-EG) in MAL-di-EG-Val-Cit-PAB-MMAE to enable drug-to-antibody ratios ≥6 while maintaining favorable pharmacokinetics. The di-EG spacer enhances aqueous solubility, counteracts payload hydrophobicity, and reduces aggregation—critical for ADC homogeneity and safety [1] [3] [9].

Table 1: Evolution of ADC Linker-Payload Technologies

GenerationLinker TypePayloadDAR RangeRepresentative ADCKey Innovations
FirstAcid-labile (hydrazone)Calicheamicin2–3Gemtuzumab ozogamicinTarget-specific delivery concept
SecondPeptide-based (Val-Cit)MMAE/DM13–4Brentuximab vedotinEnzymatic cleavage; improved stability
ThirdDi-EG-modified peptideMMAE/PBD6–8Novel constructs (e.g., MAL-di-EG-VC-PAB-MMAE)Hydrophilic spacers; high DAR without aggregation

Structural and Functional Significance of MAL-di-EG-Val-Cit-PAB-MMAE in ADC Design

MAL-di-EG-Val-Cit-PAB-MMAE (CAS 2746391-62-6) is a complete linker-payload conjugate with a molecular weight of 1433.73 g/mol (C₇₂H₁₁₂N₁₂O₁₈). Its structure incorporates strategic functional domains that collectively enhance ADC efficacy [1] [3] [5]:

  • Maleimide Cap (MAL): Enables cysteine-directed conjugation to antibodies via thiol-maleimide chemistry. The maleimide group forms stable thioether bonds with reduced interchain disulfides in antibodies, ensuring defined conjugation sites [4] [7].
  • Di-Ethylene Glycol Spacer (di-EG): Serves as a hydrophilic modulator between the maleimide and Val-Cit-PAB motif. This spacer significantly improves water solubility, reduces payload-induced aggregation, and extends plasma half-life by shielding the hydrophobic payload from aqueous environments [1] [3].
  • Protease-Sensitive Linker (Val-Cit-PAB): Features a valine-citrulline dipeptide sequence cleavable by cathepsin B—a lysosomal protease overexpressed in tumors. The para-aminobenzylcarbamoyl (PAB) self-immolative spacer ensures efficient release of unmodified MMAE upon dipeptide cleavage [5] [10].
  • Cytotoxic Payload (MMAE): A synthetic analog of dolastatin 10 that inhibits microtubule assembly, inducing G2/M phase arrest and apoptosis at sub-nanomolar concentrations. MMAE’s potency is 100–1,000× greater than conventional chemotherapy agents [5] [9].

Table 2: Functional Domains of MAL-di-EG-Val-Cit-PAB-MMAE

Structural DomainChemical StructureFunctionBiological Significance
Maleimide (MAL)C₄H₂O₂ (cyclic imide)Antibody conjugation via cysteine residuesEnsures site-specific attachment; forms stable thioether bonds
Di-ethylene glycol (di-EG)(OCH₂CH₂)₂Hydrophilic spacerReduces aggregation; enhances solubility and pharmacokinetics
Valine-Citrulline (Val-Cit)Dipeptide (L-valyl-L-citrulline)Substrate for cathepsin BTumor-specific cleavage due to lysosomal protease overexpression
PAB groupp-aminobenzyloxycarbonylSelf-immolative spacerFacilitates traceless release of active MMAE upon dipeptide cleavage
MMAE payloadC₃₉H₆₇N₅O₇Tubulin polymerization inhibitorInduces potent cytotoxic activity (IC₅₀ < 1 nM against dividing cells)

Key Components: MMAE Payload, Val-Cit-PAB Linker, and Maleimide-Based Conjugation Chemistry

Monomethyl Auristatin E (MMAE) Payload

MMAE is a benchmark payload in ADC oncology, functioning as a potent tubulin inhibitor. It binds to the vinca domain of tubulin, suppressing microtubule dynamics and triggering apoptosis in proliferating cells. Its utility stems from:

  • Sub-nanomolar Cytotoxicity: Effective against tumor cells at IC₅₀ values of 10⁻¹⁰–10⁻¹¹ M, significantly exceeding traditional chemotherapeutics [5] [9].
  • Bystander Killing Capability: As a membrane-permeable molecule, MMAE diffuses into adjacent tumor cells after release—critical for heterogeneous tumors with variable antigen expression [9].
  • Chemical Addressability: The primary amine at the N-terminus allows site-specific conjugation to linkers while preserving tubulin-binding activity [5].

Val-Cit-PAB Linker System

This tripartite linker ensures precise payload release within tumor cells:

  • Protease Specificity: The Val-Cit dipeptide is selectively cleaved by cathepsin B, a cysteine protease enriched in lysosomes. Cathepsin B overexpression in tumors provides a release mechanism with reduced off-target activation [5] [10].
  • Self-Immolative PAB Group: Following dipeptide cleavage, the PAB spacer undergoes spontaneous 1,6-elimination, releasing unmodified MMAE without residual linker fragments that could impair activity [5] [10].
  • Structural Refinements: Cyclization strategies (e.g., cBu-Cit linkers) have been developed to enhance cathepsin B selectivity, minimizing cleavage by other proteases like cathepsins K/L and reducing off-tumor toxicity [10].

Maleimide Conjugation Chemistry

The maleimide group enables controlled attachment to antibodies:

  • Thiol-Reactive Specificity: Maleimide undergoes Michael addition with free thiols (—SH) from reduced antibody interchain disulfides (typically at HC-Cys²²⁶), achieving a DAR of 4–8 with moderate homogeneity [4] [7] [10].
  • Stability Challenges: Conventional maleimides are susceptible to retro-Michael reactions in vivo, leading to payload loss. Next-generation maleimides (e.g., bromomaleimide) or hydrolyzable linkers address this by forming stable succinimide-thioether or maleamic acid bonds [10].
  • Conjugation Flexibility: Allows site-specific engineering (e.g., engineered cysteines or non-natural amino acids) for homogeneous DAR distribution, improving pharmacokinetic predictability [6] [10].

Table 3: Key Cleavable Linker Technologies in ADCs

Linker TypeCleavage MechanismPayload ReleasedAdvantagesLimitations
Val-Cit-PAB (Standard)Cathepsin B proteolysisFree MMAETumor-specific; bystander effectCleavable by other cathepsins in normal tissues
Val-cBu-Cit-PABSelective cathepsin B proteolysisFree MMAEReduced off-target cleavageRequires custom synthesis
HydrazoneAcid-catalyzed hydrolysis (pH 5)Aldehyde-containing payloadsSimple chemistryPlasma instability; premature release
DisulfideGlutathione reduction (intracellular)Thiol-containing payloadsHigh intracellular specificitySerum instability due to free thiols
β-GlucuronideGlucuronidase hydrolysisFree payloadLow systemic enzyme activity; tumor-selectiveLimited payload compatibility

Properties

Product Name

MAL-di-EG-Val-Cit-PAB-MMAE

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C72H112N12O18

Molecular Weight

1433.7 g/mol

InChI

InChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

KSUNEBGJOUXPPQ-NGASZDMPSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.